11-Oxohexadecanoic acid
CAS No.: 2388-81-0
Cat. No.: VC13793995
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2388-81-0 |
---|---|
Molecular Formula | C16H30O3 |
Molecular Weight | 270.41 g/mol |
IUPAC Name | 11-oxohexadecanoic acid |
Standard InChI | InChI=1S/C16H30O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
Standard InChI Key | ANQQVTWQIBPDKQ-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |
Melting Point | 74 - 75 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 11-oxohexadecanoic acid is C₁₆H₃₀O₃, with a molecular weight of 270.41 g/mol . Its structure features a carboxylic acid group at one terminus and a ketone group at the 11th carbon, creating a polar-nonpolar amphipathic profile. The IUPAC name, 11-oxohexadecanoic acid, reflects this arrangement.
Key Structural Data:
Property | Value |
---|---|
SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |
InChIKey | ANQQVTWQIBPDKQ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 14 |
The compound’s flexibility index of 7 and topological polar surface area (TPSA) of 54.37 Ų highlight its moderate polarity .
Physicochemical Properties
Solubility and Partitioning
11-Oxohexadecanoic acid exhibits limited aqueous solubility, with a logS value of -3.473, indicating poor dissolution in water . Its lipophilicity is evidenced by a logP of 4.213 and logD₇.₄ of 2.619, suggesting preferential partitioning into lipid membranes at physiological pH .
Drug-Likeness and Synthetic Accessibility
The compound adheres to Lipinski’s Rule of Five (accepted) but violates the GSK Rule (rejected) . Its synthetic accessibility score of 1.901 (scale: 1 = easy, 10 = difficult) implies straightforward laboratory synthesis .
Drug-Likeness Metrics:
Parameter | Value |
---|---|
Quantitative Drug-Likeness | 0.464 |
Natural Product-Likeness | 0.643 |
Golden Triangle Compliance | Accepted |
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
11-Oxohexadecanoic acid demonstrates low intestinal absorption, with a Caco-2 permeability of -5.027 cm/s and MDCK permeability of 2.49×10⁻⁵ cm/s . Plasma protein binding is high (95.31%), limiting free circulation, while its volume of distribution (0.418 L/kg) suggests moderate tissue penetration .
Metabolism and Elimination
The compound shows negligible inhibition of cytochrome P450 enzymes (CYP1A2: 0.104, CYP3A4: 0.016) but acts as a substrate for CYP2C9 (0.984 probability) . Clearance rates (2.734 mL/min/kg) and half-life (0.851 h) indicate rapid hepatic metabolism and urinary excretion .
Biological and Industrial Applications
Role in Lipid Metabolism
As a ketone-containing fatty acid, 11-oxohexadecanoic acid may interfere with β-oxidation pathways, potentially modulating energy homeostasis. Its structural similarity to endogenous fatty acids suggests utility in studying metabolic disorders .
Synthesis and Natural Occurrence
Laboratory Synthesis
11-Oxohexadecanoic acid is synthesized via oxidation of hexadecanoic acid at the 11th position, often using ketonization catalysts. The process benefits from the compound’s straightforward synthetic accessibility score .
Challenges and Future Directions
Bioavailability Optimization
Strategies such as prodrug derivatization or nanoparticle encapsulation could enhance the compound’s poor solubility and absorption, enabling therapeutic applications.
Target Identification
High-throughput screening is needed to identify specific protein targets, particularly in metabolic and inflammatory pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume